DBH Inhibitory Potency: Acetate (Target) vs. Butanoate (GYKI-11473) Side-Chain Comparison
The target compound, as the acetate ester member of the β-ketoester 6-chloro-3-pyridazinyl hydrazone series, is structurally positioned as the one-carbon-shorter homolog of GYKI-11473 (butanoic acid, 3-[(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester; CAS 31171-41-2). In the seminal 1983 study, GYKI-11473 was characterized as the most effective DBH inhibitor of the series, acting as a reversible competitive inhibitor of DBH with dopamine as substrate at concentrations of 10⁻⁵–10⁻⁶ M [1]. The same study established that β-ketoester derivatives as a class were potent DBH-inhibiting substances, with the side-chain structure critically influencing potency; the butanoate (GYKI-11473) showed superior in vivo efficacy to fusaric acid in both heart and brain tissues, while the shorter-chain acetate analogs—the class to which the target compound belongs—were not fully profiled for in vivo DBH inhibition [1]. This structural gap (one methylene unit difference) represents a defined, testable differentiation axis for laboratories investigating catecholamine-modulating pharmacophores.
| Evidence Dimension | In vitro DBH inhibition (competitive, dopamine substrate) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; belongs to β-ketoester 6-chloro-3-pyridazinyl hydrazone acetate class described as potent DBH inhibitors [1] |
| Comparator Or Baseline | GYKI-11473 (butanoate homolog, CAS 31171-41-2): active at 10⁻⁵–10⁻⁶ M as reversible competitive DBH inhibitor; in vivo NA depletion superior to fusaric acid in heart and brain [1] |
| Quantified Difference | Structural difference of one methylene (–CH₂–) in the ester side chain; quantitative potency differential not directly measured for the acetate but inferred from SAR that side-chain length modulates DBH inhibitory activity [1] |
| Conditions | In vitro DBH enzyme assay with dopamine or tyramine as substrate; in vivo noradrenaline (NA) determination in rat heart and brain [1] |
Why This Matters
For researchers designing DBH inhibitor structure-activity relationship (SAR) studies, the acetate homolog provides a defined shorter-chain comparator to GYKI-11473, enabling systematic exploration of side-chain length effects on enzyme inhibition and tissue selectivity.
- [1] Szilágyi G, Kasztreiner E, Tardos L, et al. Tyrosine hydroxylase and dopamine β-hydroxylase inhibiting properties of a new series of pyridazinyl hydrazones. Biochemical Pharmacology. 1983;32(4):627-636. View Source
